molecular formula C13H19NO B5794985 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol

Cat. No.: B5794985
M. Wt: 205.30 g/mol
InChI Key: HOIUKICGAIJKTQ-UHFFFAOYSA-N
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Description

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is an organic compound with a complex structure that includes a phenol group, an ethyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the alkylation of phenol with an appropriate alkyl halide under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the ethyl and amino groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic attacks. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-prop-2-enyl-phenol: This compound shares a similar phenol structure but lacks the ethyl and amino groups.

    4-ethyl-2-methoxyphenol: Another similar compound with an ethyl group but a methoxy group instead of the amino group.

Uniqueness

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the ethyl and amino groups allows for a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

IUPAC Name

4-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-14(9-11(2)3)10-12-5-7-13(15)8-6-12/h5-8,15H,2,4,9-10H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIUKICGAIJKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)O)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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